molecular formula C9H8O5 B1582474 4-Methoxyisophthalic acid CAS No. 2206-43-1

4-Methoxyisophthalic acid

Cat. No.: B1582474
CAS No.: 2206-43-1
M. Wt: 196.16 g/mol
InChI Key: JIICYHFLIOGGHE-UHFFFAOYSA-N
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Description

4-Methoxyisophthalic acid is a chemical compound with the molecular formula C9H8O5 . It has an average mass of 196.157 Da and a Monoisotopic mass of 196.037170 Da . It is also known by other names such as 4-Methoxy-1,3-benzenedicarboxylic acid and 4-methoxybenzene-1,3-dicarboxylic acid .


Synthesis Analysis

This compound can be prepared from commercially available and cheap 4-methylphenol . The synthesis process includes four steps: esterification, Fries rearrangement, methylation, and oxidation . The overall yield of this process is reported to be 49% .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, and 5 oxygen atoms . It has a molar refractivity of 46.8±0.3 cm3 .


Chemical Reactions Analysis

The key intermediate in the synthesis of Picotamide is this compound . The synthesis starts from 4-methylphenol and includes four steps: esterification, Fries rearrangement, methylation, and oxidation .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 407.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has a polar surface area of 84 Å2 and a molar volume of 138.5±3.0 cm3 .

Relevant Papers A paper titled “New Synthesis of this compound” provides a new synthetic route to this compound . The paper reports a protocol that starts from commercially available and cheap 4-methylphenol and includes four steps: esterification, Fries rearrangement, methylation, and oxidation .

Scientific Research Applications

Synthesis and Chemical Applications

  • New Synthesis Techniques : 4-Methoxyisophthalic acid is synthesized using new methods that avoid volatile and corrosive chemicals, enhancing its accessibility for various applications (X. J. Liu et al., 2017).
  • Intermediate in Picotamide Synthesis : This compound serves as a key intermediate in the synthesis of Picotamide, a notable pharmaceutical agent (X. J. Liu et al., 2017).
  • Corrosion Inhibition : In the context of material science, this compound derivatives demonstrate potential as corrosion inhibitors for metals, particularly in acidic environments (M. Bouklah et al., 2006).
  • Luminescent Materials : This acid has been used in the synthesis of luminescent materials, indicating its potential in light-emitting applications (Xiaoju Li et al., 2013).

Biomedical Research

  • Dental Applications : this compound enhances bond strength in dental materials, improving adhesion to etched enamel (K. Hotta et al., 1992).
  • Potential in Anti-Platelet Drugs : Derivatives of this compound show significant in vitro activities against platelet aggregation, suggesting their potential use as novel anti-platelet drugs (Xiujie Liu et al., 2018).
  • Neuroprotective Potential : Encapsulation of this compound in nanoparticles has shown antioxidant and neuroprotective potential, highlighting its application in neurodegenerative diseases (T. Ravikiran et al., 2021).

Analytical Chemistry

  • High-Performance Liquid Chromatography (HPLC) : this compound derivatives serve as fluorogenic labeling reagents for HPLC, aiding in the detection of important biological molecules (R. Gatti et al., 1990).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Methoxyisophthalic acid are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is likely that it influences cell function by interacting with various cellular pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is likely that its effects on cellular function change over time, potentially due to factors such as stability, degradation, and long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is likely that its effects vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

4-methoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIICYHFLIOGGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176549
Record name 4-Methoxyisophthalic acid
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2206-43-1
Record name 4-Methoxy-1,3-benzenedicarboxylic acid
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Record name 4-Methoxyisophthalic acid
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Record name 2206-43-1
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Record name 4-Methoxyisophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-methoxyisophthalic acid in the construction of coordination polymers?

A1: this compound (MIPA) plays a crucial role as an organic linker in constructing coordination polymers (CPs) [, ]. Its structure, featuring two carboxylate groups, allows it to act as a bridging ligand, coordinating with metal ions to form extended network structures. This ability enables the creation of diverse CPs with varying architectures and properties, depending on the choice of metal ion and additional ligands used in the synthesis.

Q2: How do the structural features of this compound influence the properties of the resulting coordination polymers?

A2: The structural features of MIPA directly impact the properties of the resulting CPs. For instance, the presence of the methoxy group (-OCH3) can influence the solubility and luminescent properties of the CPs [, ]. Furthermore, the relative orientation of the carboxylate groups in MIPA dictates its coordination geometry with metal ions, leading to different network topologies. For example, researchers have synthesized CPs with 1D, 2D, and 3D structures by combining MIPA with copper(II) ions and varying the reaction conditions [].

Q3: Can you provide an example of how this compound-based coordination polymers are being investigated for specific applications?

A3: Researchers are exploring the potential of MIPA-based CPs as luminescent probes for detecting specific ions. In one study, a zinc-based CP incorporating MIPA and 4,4′-bipyridine exhibited high sensitivity towards aluminum (Al3+) and sulfide (S2-) ions through a luminescence quenching effect []. This selective response makes the CP a promising candidate for developing sensors for these ions.

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